DFHBI

Description

Contextualization of DFHBI within the Landscape of Fluorescent Probes for RNA

Historically, RNA visualization in cells relied on techniques like fluorescence in situ hybridization (FISH) in fixed cells or protein-based systems like the MS2-GFP system, which involves tagging RNA with multiple protein-binding sites that recruit GFP-fused proteins nih.govnih.gov. While valuable, FISH requires cell fixation, precluding live-cell imaging, and protein-based systems can suffer from high background fluorescence due to unbound protein frontiersin.org. The need for non-invasive, real-time imaging tools for RNA in live cells led to the exploration of alternative strategies ribocentre.org.

Fluorescent RNA aptamers, which are RNA sequences that bind to and activate the fluorescence of small molecule fluorophores, represent a significant advancement in this field ribocentre.orgacs.org. This compound, as a mimic of the GFP chromophore, is a key fluorogen used with these aptamers nih.govnih.gov. Its small size and membrane permeability make it suitable for live-cell applications, offering an advantage over protein-based systems by directly labeling the RNA molecule of interest without requiring a large protein fusion nih.govencyclopedia.pub.

Historical Development and Discovery of this compound-RNA Aptamer Systems

The concept of using dye-binding RNA aptamers for molecular biology tools dates back to the early 1990s oup.com. However, a major breakthrough for live-cell RNA imaging occurred with the discovery of the Spinach aptamer by Jaffrey and colleagues in 2011 ribocentre.orgencyclopedia.puboup.com. Spinach was the first RNA aptamer selected in vitro to bind this compound, a synthetic analog of the GFP chromophore nih.govwikipedia.org. This binding event dramatically enhances this compound's green fluorescence, mimicking the spectral properties of GFP ribocentre.orgnih.gov.

The discovery of the Spinach-DFHBI system was achieved through Systematic Evolution of Ligands by EXponential enrichment (SELEX), an in vitro selection technique used to identify nucleic acid sequences that bind to a specific target wikipedia.org. In the case of Spinach, the selection was based on binding to this compound nih.govwikipedia.org. Subsequent efforts led to the development of improved aptamers, such as Spinach2 and Broccoli, which also bind this compound or its derivatives like this compound-1T, offering enhanced brightness, stability, and folding efficiency in cellular environments encyclopedia.puboup.comtocris.comacs.org. Broccoli, for instance, is shorter than Spinach and exhibits brighter fluorescence with this compound-1T encyclopedia.puboup.comacs.org.

Significance of this compound in Advancing RNA Visualization and Functional Studies

The advent of this compound-RNA aptamer systems has significantly advanced the capabilities for visualizing and studying RNA. These systems allow for real-time, non-invasive imaging of RNA molecules in living cells, providing crucial spatial and temporal information that was previously difficult to obtain with traditional methods nih.govnih.gov.

The ability to genetically encode RNA aptamers that bind this compound means that researchers can tag specific RNA transcripts of interest and track their localization, dynamics, and expression levels within the cellular environment nih.govacs.orgnih.gov. This has opened up new avenues for studying various RNA species, including ribosomal RNA, messenger RNA, and non-coding RNAs nih.govfrontiersin.orgresearchgate.net.

Furthermore, this compound-binding aptamers have been engineered into biosensors for detecting intracellular metabolites and proteins, demonstrating the versatility of this technology beyond simple visualization nih.govencyclopedia.pub. By integrating metabolite-binding sequences into the aptamer structure, the fluorescence signal becomes dependent on the presence and concentration of the target molecule, allowing for real-time monitoring of cellular processes frontiersin.orgencyclopedia.pub. The relatively low cytotoxicity and membrane permeability of this compound also contribute to its significance in live-cell applications nih.gov.

The development of this compound and its associated RNA aptamers has provided a powerful and flexible platform for RNA research, enabling a deeper understanding of RNA's complex roles in biology.

Here is a table summarizing some key properties of this compound and related aptamers:

| Compound/Aptamer | Description | Excitation (nm) (when bound) | Emission (nm) (when bound) | Notes | Source |

| This compound | Fluorogen, GFP chromophore mimic | 447 caymanchem.combio-techne.com | 501 caymanchem.combio-techne.com | Weakly fluorescent alone, activated by aptamers like Spinach and Broccoli | caymanchem.combio-techne.comrndsystems.com |

| Spinach | First RNA aptamer binding this compound | 452 encyclopedia.pub | 496 encyclopedia.pub | Requires tRNA scaffold for in vivo stability encyclopedia.pubigem.wiki | ribocentre.orgencyclopedia.pubwikipedia.org |

| This compound-1T | This compound derivative | 472 encyclopedia.pubmedchemexpress.com | 507 encyclopedia.pubmedchemexpress.com | Improved brightness and lower background with certain aptamers encyclopedia.puboup.comtocris.com | encyclopedia.puboup.comtocris.commedchemexpress.com |

| Broccoli | Improved RNA aptamer binding this compound and this compound-1T | 472 encyclopedia.pub | 507 encyclopedia.pub | Shorter, more stable, less magnesium dependent than Spinach encyclopedia.puboup.comacs.org | encyclopedia.puboup.comacs.org |

| Spinach2 | Improved Spinach aptamer | 482 tocris.com | 505 tocris.com | Binds this compound-1T with higher specific fluorescence tocris.com | tocris.comrndsystems.com |

Note: Excitation and emission wavelengths can vary slightly depending on the specific aptamer and experimental conditions.

Detailed research findings highlight the mechanism by which this compound fluorescence is activated upon aptamer binding. In solution, this compound can undergo cis-trans isomerization, which is a non-radiative process that quenches fluorescence researchgate.netacs.org. When bound within the rigid pocket of an RNA aptamer like Spinach, this isomerization is restricted, leading to a significant enhancement of fluorescence nih.govacs.org. The binding site in Spinach, for example, involves a G-quadruplex motif and other structural elements that immobilize the this compound molecule nih.gov.

Despite its successes, the Spinach-DFHBI system has faced challenges, particularly concerning fluorescence intensity and photostability in live cells compared to GFP nih.govresearchgate.net. Issues such as photoisomerization of bound this compound leading to dissociation from the aptamer and relatively slow rebinding rates of the fluorescent form contribute to fluorescence decay researchgate.net. Research continues to focus on improving the photophysical properties of this compound and developing new aptamer variants or related fluorogens to enhance brightness and stability for more demanding imaging applications, including single-molecule tracking nih.govresearchgate.netnih.gov.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

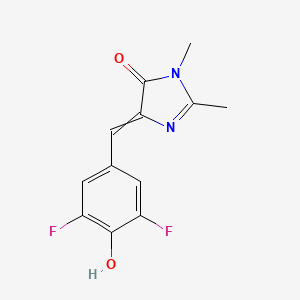

5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDIJYXDUBFLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Basis of Dfhbi Fluorogenic Activation

Molecular Interactions in RNA Aptamer-DFHBI Complexes

The precise three-dimensional architecture of the RNA aptamer is paramount in creating a suitable binding environment that stabilizes DFHBI and promotes its fluorescence.

Specific Binding Pockets and Intermolecular Forces

The binding pocket for this compound within RNA aptamers is characterized by specific nucleotide interactions. Crystallographic data for the Spinach aptamer shows that this compound is intercalated into a pocket defined by G26 and G65 forming the bottom layer and the U32-A64-U61 base triple forming the top layer. zju.edu.cn Hydrogen bonds are key interactions, with the N3 atom and the phenolic oxygen of this compound forming hydrogen bonds with the ribose 2'-OH of G26 and A64, respectively. zju.edu.cn An unpaired G31 residue also engages in hydrogen bonding with the carbonyl oxygen of this compound. zju.edu.cn Furthermore, potassium ions and water molecules have been found within the Spinach aptamer's this compound-binding pocket, contributing to the interactions through hydrogen bonding and coordination with the ligand, including its fluorine atoms. zju.edu.cn These precise interactions, including aromatic stacking with the G-quadruplex platform and the base triple cap, along with hydrogen bonding, are critical for the stable encapsulation of the planar cis-isomer of this compound. nih.gov

Photophysical Mechanisms of Fluorescence Enhancement

The significant increase in this compound fluorescence upon binding to an RNA aptamer is a direct consequence of the aptamer's influence on the fluorophore's photophysical behavior, primarily by restricting molecular motions that dissipate energy non-radiatively.

Inhibition of Non-Radiative Decay Pathways (e.g., Photoisomerization)

In aqueous solution, free this compound exhibits low fluorescence because absorbed excitation energy is predominantly lost through non-radiative processes, such as molecular vibrations and rotations. frontiersin.orgmdpi.com A major contributor to this non-radiative decay is photoisomerization, specifically the cis-to-trans isomerization around the methine bridge of this compound. frontiersin.orgacs.orgmdpi.comnih.govresearchgate.netnih.gov This isomerization leads to a low-fluorescence trans conformation. nih.gov When this compound is bound within the confined and rigid environment of the RNA aptamer's binding pocket, the conformational flexibility required for this photoisomerization is substantially reduced. frontiersin.orgmdpi.comacs.org The steric hindrance imposed by the aptamer structure impedes the rotation around the methine bridge, thereby inhibiting the efficient non-radiative decay through photoisomerization. frontiersin.orgmdpi.comacs.org This suppression of non-radiative pathways redirects the absorbed energy towards radiative decay, resulting in a significant enhancement of fluorescence emission. frontiersin.orgmdpi.com While binding restricts photoisomerization, it may not completely eliminate it, and reversible photoisomerization can still occur, contributing to a temporary decrease in fluorescence under continuous illumination. frontiersin.orgmdpi.comresearchgate.net

Quantum Yield and Fluorescence Lifetime in Bound State

The fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process. Free this compound has a very low quantum yield. wikipedia.orgbiorxiv.org Upon binding to RNA aptamers like Spinach, the quantum yield of this compound increases considerably. The Spinach-DFHBI complex, for instance, has a reported quantum yield of approximately 0.72, comparable to that of Green Fluorescent Protein (GFP). wikipedia.orgoup.comnih.gov This high quantum yield in the bound state indicates that a large proportion of the absorbed photons are re-emitted as fluorescence, rather than being lost through non-radiative processes. wikipedia.org

The fluorescence lifetime (τ) represents the average duration a molecule spends in the excited state before emitting a photon. The fluorescence decay of this compound when bound to Spinach or Baby Spinach aptamers is typically described by a monoexponential decay with a lifetime of about 4.0 nanoseconds. nih.govresearchgate.netnih.gov This lifetime is slightly longer than the reported lifetime for GFP (approximately 2.7 ns). biorxiv.org The extended fluorescence lifetime in the bound state, compared to the very short lifetime of the non-fluorescent free form, is consistent with the effective inhibition of rapid non-radiative decay pathways. nih.govresearchgate.net

Table 1: Photophysical Properties of this compound in Free and Bound States

| State | Quantum Yield (approx.) | Fluorescence Lifetime (approx.) |

| Free in solution | Very low | Very short |

| Bound to Spinach | 0.72 wikipedia.orgoup.comnih.gov | 4.0 - 4.3 ns nih.govresearchgate.netnih.gov |

Spectral Characteristics and Environmental Sensitivity

The spectral properties of this compound, including its absorption and emission spectra, are influenced by its surrounding environment and its protonation state. This compound can exist in phenolic (neutral) and phenolate (B1203915) (anionic) forms, and it has been determined that the phenolate form is primarily bound by the Spinach aptamer. wikipedia.org The absorption and emission spectra of the this compound-RNA aptamer complex are characteristic of a GFP-like fluorophore, emitting in the green region of the spectrum. frontiersin.orgribocentre.org For example, the Spinach-DFHBI complex shows excitation maxima around 447 nm and peak emission around 501 nm. acs.orgbio-techne.com

The spectral characteristics can be sensitive to the specific chemical environment within the binding pocket, including factors like pH and interactions with solvent molecules or RNA functional groups. Hydrogen bonding or strong solvent interactions with the phenolic-OH group can alter the absorption and emission bands. acs.org The fluorescence of this compound-type molecules is notably dependent on the pH of the medium and solvent-specific interactions such as hydrogen bonding and polarity. acs.org While the fundamental spectral properties are determined by the chromophore's structure and the general environment provided by the binding pocket, modifications to the this compound structure or the aptamer sequence can lead to tuning of these spectral characteristics. frontiersin.orgacs.org Derivatives like this compound-1T or this compound-2T have been developed that exhibit altered brightness and spectral properties, improving their compatibility with standard microscopy filter sets. frontiersin.orgacs.orgacs.orgresearchgate.net

Table 2: Spectral Characteristics of Spinach-DFHBI Complex

| Property | Value |

| Excitation Maximum | ~447 nm acs.orgbio-techne.com |

| Emission Maximum | ~501 nm acs.orgbio-techne.com |

| Emitted Color | Green frontiersin.orgribocentre.org |

Conformational Dynamics of this compound within RNA Binding Sites

The conformational dynamics of this compound are central to its fluorogenic behavior within RNA binding sites. In its free state in solution, this compound exists in various conformations due to the relatively free rotation around the single bond linking the phenyl and imidazolinone rings. This flexibility allows for twisted conformations that facilitate non-radiative dissipation of excitation energy. wikipedia.orgmdpi.com

Upon engaging with a specific RNA aptamer, such as the Spinach aptamer, this compound undergoes a significant conformational change. The aptamer's binding pocket is pre-organized or undergoes an induced fit to accommodate the fluorophore, effectively locking it into a more rigid, planar, or near-planar conformation. wikipedia.orgribocentre.org Structural studies, including X-ray crystallography and NMR spectroscopy, of aptamer-DFHBI complexes like Spinach-DFHBI (PDB IDs 4TS0, 4TS2) have provided detailed insights into these interactions. ribocentre.orgresearchgate.netresearchgate.net

In the Spinach-DFHBI complex, the this compound molecule is typically found positioned within a binding pocket formed by the RNA's tertiary structure, often involving a G-quadruplex motif. ribocentre.orgresearchgate.net The chromophore adopts a conformation where the imidazolinone and phenyl rings are largely coplanar. ribocentre.org This planar arrangement is stabilized by extensive interactions with the surrounding RNA nucleotides. These interactions include π-π stacking between the aromatic rings of this compound and the bases of the RNA aptamer, as well as hydrogen bonds between functional groups on this compound (particularly the phenolic hydroxyl/phenolate) and specific RNA bases or the RNA backbone. ribocentre.orgd-nb.info For instance, hydrogen bonds can form between the phenolate oxygen of this compound and 2'-OH groups of aptamer nucleotides, and stacking interactions occur with non-canonical base pairs within the aptamer structure.

The restriction of rotational freedom upon binding is the primary mechanism by which the RNA aptamer enhances this compound fluorescence. By constraining the molecule in a more rigid conformation, the aptamer reduces the rate of internal conversion and other non-radiative decay pathways that are prevalent in the flexible, unbound state. mdpi.com This channeling of excitation energy towards radiative decay (fluorescence) leads to the observed fluorescence enhancement. mdpi.com

The specific conformational dynamics and interactions within the binding site can vary depending on the particular RNA aptamer. Different aptamers, while all binding this compound or its derivatives, may present slightly different binding pockets and interaction networks, leading to variations in binding affinity, fluorescence brightness, and photophysical properties of the complex. frontiersin.orgaddgene.org For example, derivatives like this compound-1T, with a trifluoroethyl group, show improved brightness and spectral properties, which can be attributed to how the modification influences interactions and conformation within the binding pocket. mdpi.com

Engineering and Optimization of Dfhbi Responsive Rna Aptamers

Evolution of RNA Aptamer Generations (e.g., Spinach, Spinach2, Broccoli, Baby Spinach, Corn, Chili, Okra)

The initial DFHBI-binding aptamer, Spinach, a 98-nucleotide RNA, demonstrated the potential of using RNA to activate fluorophore fluorescence. wikipedia.orgfrontiersin.org However, its application in live cells was hindered by poor folding efficiency and thermal instability at physiological temperatures. frontiersin.orgnih.govaddgene.org This led to the development of subsequent generations with improved properties.

Spinach2 was engineered through systematic mutagenesis of the original Spinach sequence. frontiersin.orgnih.govaddgene.org Rational mutations were introduced to remove bulges and reduce sequences that could lead to alternative folding pathways, resulting in enhanced folding efficiency and increased brightness in cells compared to Spinach. nih.govtandfonline.comnih.govnih.gov Spinach2 also showed improved thermal stability. frontiersin.orgnih.gov

Broccoli, a shorter 49-nucleotide aptamer, was developed using a combined SELEX and FACS approach that included selection in the presence of low magnesium concentrations. acs.orgtandfonline.comnih.govbiorxiv.orgmedchemexpress.com This resulted in an aptamer with markedly lower dependence on magnesium for folding and increased thermostability compared to Spinach and Spinach2. acs.orgnih.govbiorxiv.orgmedchemexpress.com Broccoli exhibits robust folding and bright green fluorescence in cells, even without the need for a tRNA scaffold that was often used to promote Spinach folding in vivo. acs.orgnih.govmedchemexpress.com

Baby Spinach is a miniaturized version of Spinach, approximately half the length, generated through rational reduction based on the crystal structure of the Spinach-DFHBI complex. addgene.orgnih.govresearchgate.netnih.govresearchgate.net While smaller, it was reported to retain similar levels of fluorescence when bound to this compound and showed improved folding properties compared to the original Spinach. nih.govresearchgate.netnih.govresearchgate.net However, some studies indicated that Baby Spinach had the weakest folding efficiency among several tested Spinach variants. nih.govoup.com

Other aptamers like Corn, Chili, and Okra have also been developed, often binding to this compound or modified versions of the fluorophore, expanding the palette and properties of available fluorescent RNA tags. tandfonline.comresearchgate.netresearchgate.netnih.govmdpi.comnih.govribocentre.org Okra, for instance, binds to a different fluorophore, ACE, and exhibits enhanced cellular brightness and photostability. researchgate.netresearchgate.netnih.govribocentre.orggenscript.com

Strategies for Enhanced Brightness and Folding Efficiency

Enhancing the brightness of this compound-responsive aptamers is directly linked to improving their folding efficiency and stability in cellular environments. nih.govtandfonline.comnih.gov Misfolding or inefficient folding reduces the number of aptamer molecules capable of binding this compound and activating its fluorescence. nih.govtandfonline.comnih.gov

Strategies employed include rational mutagenesis, as seen in the development of Spinach2, where specific sequence modifications improved folding and reduced misfolding tendencies. nih.govtandfonline.comnih.govnih.gov Directed evolution approaches, often coupled with high-throughput screening methods like FACS, have been crucial in selecting for aptamers with improved folding and fluorescence in the complex intracellular milieu. acs.orgtandfonline.comnih.govbiorxiv.orgmdpi.com For example, Broccoli was selected using FACS in bacteria, allowing for the identification of variants that fold and function well in a cellular context. acs.orgtandfonline.comnih.govbiorxiv.org

Folding efficiency can be quantitatively measured using assays that compare the fluorescence of the aptamer-fluorophore complex under conditions of excess RNA versus excess fluorophore. nih.govtandfonline.comnih.govnih.govresearchgate.net Studies have shown that the original Spinach was only about 32% folded in solution, while Spinach2 showed improved folding. nih.govtandfonline.comnih.gov Broccoli also exhibits high folding efficiency, similar to Spinach2 in vitro, and improved folding in cells, particularly at low magnesium concentrations. acs.orgnih.govmedchemexpress.com

Data on folding efficiencies of different aptamers can be presented in tables to highlight the improvements made across generations.

| Aptamer | Folding Efficiency (in vitro) | Notes | Source |

| Spinach | ~32% at 25°C | nih.govtandfonline.com | |

| Spinach2 | Improved over Spinach | Increased from 37% to 60% at 37°C with tRNA scaffold nih.gov | nih.govtandfonline.comnih.gov |

| Broccoli | Similar to Spinach2 in vitro | Lower magnesium dependence, improved in cells acs.orgnih.govmedchemexpress.com | acs.orgnih.govmedchemexpress.com |

| Baby Spinach | 55 ± 7% | Requires slow cooling for efficient folding nih.govnih.govresearchgate.net | nih.govnih.gov |

Note: Folding efficiencies can vary depending on experimental conditions, buffer composition, and the presence of scaffolds or flanking sequences.

Improved Thermal Stability and Salt Independence

The performance of RNA aptamers in live cells is significantly affected by temperature and intracellular ion concentrations. acs.orgfrontiersin.orgnih.gov The original Spinach aptamer suffered from limited thermal stability, with a melting temperature (Tm) of around 34°C, meaning a significant fraction was unfolded at physiological temperature (37°C). frontiersin.orgnih.gov This thermal instability contributed to its reduced brightness in vivo. frontiersin.orgnih.gov

Spinach2 demonstrated improved thermal stability compared to Spinach, with a higher Tm of approximately 38°C. frontiersin.orgnih.gov Broccoli further improved upon this, exhibiting increased thermostability. acs.orgnih.govbiorxiv.orgmedchemexpress.com Enhanced Broccoli (eBroccoli) has shown biological thermal stability up to 45°C in bacterial systems. researchgate.netnih.gov

Salt independence, particularly regarding magnesium ions, is another critical factor for aptamer function in the cellular environment where magnesium concentrations can be limiting. acs.orgnih.govnih.govbiorxiv.org Broccoli was specifically selected for its lower dependence on magnesium, which contributes to its increased brightness in E. coli and allows for robust imaging in mammalian cells without the need for additional magnesium in the media. acs.orgnih.govnih.govbiorxiv.orgmedchemexpress.com Studies have also investigated the effect of monovalent cations like potassium, sodium, lithium, and cesium on the fluorescence of this compound-binding aptamers, revealing variations in salt dependence among different aptamer generations. nih.govresearchgate.netnih.govbiorxiv.org For example, the original Spinach and Spinach2 showed a strong dependence on potassium. nih.gov

Thermal stability can be assessed by monitoring the fluorescence of the aptamer-DFHBI complex as temperature increases, determining the melting temperature (Tm). frontiersin.orgnih.govlabgagnon.com

| Aptamer | Melting Temperature (Tm) | Notes | Source |

| Spinach | ~34°C | Limited stability at 37°C | frontiersin.orgnih.gov |

| Spinach2 | ~38°C | Improved over Spinach | frontiersin.orgnih.gov |

| Baby Spinach | 44.5°C | labgagnon.com | |

| Broccoli | ~47°C | Increased thermostability | acs.orgnih.govbiorxiv.orgmedchemexpress.comlabgagnon.com |

| eBroccoli | Up to 45°C (bacterial) | Enhanced thermal stability in vivo | researchgate.netnih.gov |

Note: Tm values can vary depending on the buffer conditions and methodology used.

Rational Design and Directed Evolution Methodologies

The engineering of this compound-responsive RNA aptamers has heavily relied on a combination of rational design based on structural understanding and directed evolution techniques that allow for the selection of improved variants from large libraries. mdpi.comacs.orgnih.govtandfonline.comnih.govnih.govresearchgate.net

Systematic Evolution of Ligands by EXponential Enrichment (SELEX)

SELEX is a fundamental in vitro selection technique used to isolate nucleic acid sequences (aptamers) that bind specifically to a target molecule from a vast random library. mdpi.comacs.orgtandfonline.comnih.gov In the context of this compound-responsive aptamers, SELEX is typically initiated by incubating a large library of random RNA sequences with immobilized this compound or a derivative. mdpi.comacs.org RNAs that bind to the fluorophore are retained, while non-binders are washed away. The bound RNAs are then eluted, reverse-transcribed into cDNA, amplified by PCR, and transcribed back into RNA for the next round of selection. mdpi.comacs.org

While standard SELEX is effective at identifying sequences that bind this compound, binding alone is not sufficient to induce fluorescence. acs.orgnih.gov Only a small fraction of this compound-binding aptamers activate its fluorescence. acs.org This limitation led to the integration of fluorescence-based screening methods into the selection process. acs.orgtandfonline.comnih.govbiorxiv.org

Fluorescence-Activated Cell Sorting (FACS) and High-Throughput Screening

To address the limitations of traditional SELEX in identifying fluorescent aptamers and to select for aptamers that function well in a cellular environment, fluorescence-activated cell sorting (FACS) and other high-throughput screening methods have been incorporated. acs.orgtandfonline.comnih.govbiorxiv.orgresearchgate.netresearchgate.netmdpi.com

In a combined SELEX-FACS approach, after initial rounds of SELEX to enrich for this compound binders, the RNA pool is cloned into expression vectors and transformed into cells (e.g., E. coli). acs.orgtandfonline.comnih.govbiorxiv.org The cells expressing the RNA library are then incubated with this compound, and FACS is used to sort individual cells based on their fluorescence intensity. acs.orgtandfonline.comnih.govbiorxiv.org Cells exhibiting high fluorescence are collected, and the plasmids containing the corresponding RNA sequences are recovered and used for subsequent rounds of selection and amplification. acs.orgtandfonline.comnih.gov This allows for direct selection of aptamers based on their ability to induce fluorescence in a cellular context and to identify variants with improved folding and stability in vivo. acs.orgtandfonline.comnih.govbiorxiv.org

Microfluidic-assisted In Vitro Compartmentalization (µIVC) is another high-throughput screening method that has been used to screen large libraries of aptamer variants. nih.govresearchgate.netgoogle.com This technique allows for the compartmentalization of individual RNA molecules and their corresponding genes into separate droplets, enabling the screening of millions of variants for desired properties like increased brightness or altered salt sensitivity. nih.govresearchgate.netgoogle.com

Structural Guidance in Aptamer Engineering

Understanding the three-dimensional structure of the aptamer-DFHBI complex has been invaluable for rational design and engineering efforts. acs.orgnih.govresearchgate.netlabgagnon.comnih.gov The crystal structure of the Spinach-DFHBI complex revealed that this compound is recognized within a pocket formed by a G-quadruplex structure, a base triple, and an unpaired guanine (B1146940) residue. nih.govlabgagnon.comribocentre.org The fluorophore is stabilized on top of the G-quadruplex. frontiersin.org

Scaffold Engineering and Aptamer Scaffolds for this compound Integration

The RNA scaffold plays multiple crucial roles. It helps sequester the aptamer core, preventing it from misfolding or interacting non-specifically with cellular components. The scaffold can also influence the local chemical environment around the bound fluorophore, thereby affecting its quantum yield and brightness. Furthermore, the scaffold can dictate the aptamer's cellular localization and enable its integration into larger RNA constructs for various applications.

Various strategies have been employed for engineering aptamer scaffolds responsive to this compound. One approach involves modifying the original Spinach aptamer scaffold to create improved variants. For instance, Spinach2 and iSpinach were developed through such modifications, aiming to enhance folding kinetics and reduce misfolding, which can lead to background fluorescence ribocentre.org. These modifications often involve altering peripheral helices or introducing stabilizing elements to promote the desired folded state.

Another significant strategy is the design of entirely novel RNA scaffolds that can present the this compound-binding motif. The Broccoli aptamer, which also binds this compound, utilizes a different scaffold architecture compared to Spinach, demonstrating that diverse structural contexts can support this compound binding and fluorescence activation. While the Corn aptamer binds a related but distinct fluorophore (d2), its development also highlights the importance of scaffold design in achieving high brightness and favorable properties for live-cell imaging. Comparisons between aptamers like Spinach, Broccoli, and Corn often reveal how different scaffold designs impact fluorescence intensity, photostability, and performance in cellular environments.

Detailed research findings often involve quantitative comparisons of different scaffold designs based on metrics such as fluorescence intensity, dissociation constant (Kd) for this compound, and folding efficiency ribocentre.org. Studies have shown that even subtle changes in the scaffold can significantly impact these parameters. For example, optimization of the scaffold in Spinach variants led to improvements in brightness and reduced sensitivity to the cellular environment ribocentre.org. Similarly, the distinct scaffold of Broccoli contributes to its favorable folding and fluorescence properties.

The ongoing engineering of aptamer scaffolds for this compound integration continues to focus on improving their robustness, enabling their use in increasingly challenging applications, and developing new RNA-based tools for imaging and regulation.

| Aptamer Variant | Scaffold Characteristics | Key Improvements/Notes | Source |

| Spinach | Original scaffold | First reported this compound-binding aptamer | ribocentre.org |

| Spinach2 | Modified Spinach scaffold | Improved folding kinetics, reduced misfolding | ribocentre.org |

| iSpinach | Modified Spinach scaffold for improved cellular imaging | Enhanced performance in live cells | ribocentre.org |

| Broccoli | Novel scaffold architecture | Bright green fluorescence with this compound, favorable folding | |

| Corn | Novel scaffold architecture | Binds d2 fluorophore (red fluorescence), highlights scaffold impact |

Advanced Dfhbi Derivatives and Spectrally Tuned Fluorophores

Design Principles for DFHBI Analogues

The design of this compound analogues is guided by the need to modulate their electronic structure and interactions with RNA aptamers. Key design principles include modifications to the phenyl ring, the imidazolinone ring, and the linker connecting these two moieties.

Modifications to the phenyl ring, such as altering the position or type of halogen substituents (e.g., fluorine), can influence the electron density and thus the spectral properties of the fluorophore nih.gov. The presence of fluorine atoms in this compound contributes to its properties .

Alterations to the imidazolinone ring, particularly at the C2 position, have been explored to extend the π-conjugation system, leading to redshifted emission researchgate.netresearchgate.net. Introducing different substituents at this position can impact both the spectral characteristics and the interaction with the aptamer binding pocket researchgate.netresearchgate.net.

The addition of linker groups to this compound has also been investigated, primarily to improve cell permeability and control intracellular localization chemrxiv.orgnih.govresearchgate.net. Different linker designs, such as those incorporating PEG chains or benzyl (B1604629) groups, have shown varying effects on binding affinity and fluorescence in different cellular environments chemrxiv.orgnih.govresearchgate.net. For instance, benzyl linkers have been reported to retain or improve binding affinity compared to PEG linkers chemrxiv.orgnih.gov.

Rational design of derivatives is often informed by structural information of this compound bound to RNA aptamers, such as the co-crystal structures of aptamer-fluorophore complexes nih.govresearchgate.netribocentre.org. These structures reveal the specific interactions and spatial constraints within the binding pocket, guiding the placement and type of chemical modifications that are likely to be tolerated and beneficial nih.govresearchgate.net.

Characterization of this compound Derivatives and Their Photophysical Properties

This compound derivatives are characterized based on their absorption and emission spectra, fluorescence quantum yield, extinction coefficient, binding affinity to cognate aptamers, and photostability. These properties determine their suitability for various imaging and sensing applications.

This compound-1T and Its Enhanced Performance

This compound-1T is a notable derivative of this compound where a trifluoroethyl group replaces a methyl group on the imidazolinone ring nih.govmdpi.com. This modification results in several enhanced properties compared to the parent this compound. This compound-1T exhibits a red-shifted excitation and emission spectrum, with peak excitation typically around 482 nm and emission around 505-507 nm when bound to aptamers like Spinach2 or Broccoli acs.orgtocris.comcenmed.com. This spectral profile is compatible with commonly used GFP/YFP filter sets, facilitating its use in standard fluorescence microscopy setups tocris.com.

This compound-1T generally shows a brighter fluorescence signal and lower background fluorescence in cells compared to this compound, leading to an improved signal-to-noise ratio acs.orgtocris.comacs.orgnih.gov. The enhanced brightness is reflected in a higher fluorescence yield when bound to aptamers osti.govnih.gov. For example, the quantum yield for this compound-1T bound to tandem-Spinach2 has been reported as 0.85, compared to 0.71 for this compound biorxiv.org. This compound-1T also exhibits good binding affinity to aptamers like Spinach2, Broccoli, and Squash, with reported Kd values in the nanomolar range tocris.comrndsystems.com.

The thermal stability of aptamer-DFHBI-1T complexes can also be improved. For instance, the Broccoli-DFHBI-1T complex shows an increased Tm of approximately 48 °C compared to Spinach2-DFHBI-1T at around 37 °C acs.org.

Below is a table summarizing some photophysical properties of this compound and this compound-1T with different aptamers:

| Aptamer | Fluorophore | Peak Excitation (nm) | Peak Emission (nm) | Binding Affinity (Kd) | Quantum Yield (Bound) | Reference |

| Spinach | This compound | 469 | 501 | 0.720 | ribocentre.orgnih.gov | |

| Spinach2 | This compound-1T | 482 | 505 | 45 nM | 0.940 | nih.govrndsystems.com |

| Broccoli | This compound-1T | 472 | 507 | 0.940 | acs.orgcenmed.comnih.gov | |

| Squash | This compound-1T | 482 | 505 | 45 nM | tocris.comrndsystems.com |

PFP-DFHBI: Affinity and Brightness Advancements

PFP-DFHBI (pentafluorophenyl-DFHBI) is another derivative engineered for improved performance, particularly in terms of affinity and brightness under intracellular conditions osti.govnih.gov. This modification involves the addition of a pentafluorophenyl group.

PFP-DFHBI has been shown to bind to the Spinach2 aptamer with significantly higher affinity compared to this compound, with a reported 40-fold increase under intracellular conditions osti.gov. This higher affinity is advantageous for imaging in complex cellular environments where the fluorophore concentration might be limited or subject to interference.

Binding of PFP-DFHBI to Spinach2 also results in a brighter signal, with a reported 3-fold increase in fluorescence yield compared to this compound osti.gov. Furthermore, the interaction of PFP-DFHBI with Spinach2 is less dependent on magnesium concentration, which is important for consistent performance in the intracellular environment where free magnesium levels can vary osti.gov.

Studies have also investigated the kinetics of PFP-DFHBI binding to aptamers, revealing a time-dependent change in affinity that may involve a local structural rearrangement in the aptamer binding pocket biorxiv.orgresearchgate.net.

DFHO and DFAME for Redshifted Emission

To expand the spectral palette beyond the green emission of this compound and this compound-1T, derivatives with redshifted emission have been developed. DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a derivative that mimics the chromophore found in DsRed and other red fluorescent proteins nih.govlucernatechnologies.com. It contains an additional N-hydroxy imine substituent at the C2 position of the imidazolinone ring, which extends the π-conjugation and shifts the emission towards longer wavelengths nih.gov.

DFHO is activated by binding to specific aptamers, such as the Corn aptamer, and emits in the yellow-orange to red region of the spectrum, typically around 545 nm when bound to Corn nih.govlucernatechnologies.com. DFHO has also been reported to bind and activate the fluorescence of some Broccoli derivative aptamers lucernatechnologies.com. DFHO has shown good photostability when bound to Corn, comparing favorably to this compound and this compound-1T lucernatechnologies.com.

DFAME (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-acrylate methyl) is another derivative designed for redshifted emission nih.gov. In DFAME, the hydroxamic acid group in DFHO is substituted with a methyl acrylate (B77674) group, resulting in a more extended π-electron conjugation system and consequently redshifted fluorescence excitation and emission nih.govresearchgate.net. DFAME is activated by aptamers like Beetroot nih.gov. The redshifted emission of DFHO and DFAME provides advantages for cellular imaging, particularly for multiplexing with green-emitting fluorophores nih.gov.

Other Modified HBI Chromophores (e.g., BI)

Beyond the difluorinated derivatives like this compound, modifications to the core HBI structure have been explored to generate fluorophores with diverse spectral properties. These include modifications to the phenyl ring and the imidazolinone ring with various substituents and heterocyclic structures researchgate.netrsc.org.

For example, the introduction of aromatic heterocycles to the imidazolinone structure has been shown to effectively increase the absorption and emission wavelengths of fluorescent protein chromophore analogs, potentially shifting emission into the near-infrared region rsc.org.

The core HBI structure itself has been modified to produce derivatives with large Stokes shifts and emission ranging from yellow to red when bound to appropriate aptamers, such as the Chili aptamer nih.gov. An example includes DMHBI (4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one), which is recognized by the Chili aptamer ribocentre.org.

These modifications aim to tune the electronic and photophysical properties of the chromophore, leading to a broader range of colors and improved performance characteristics for various applications.

Impact of Chemical Modifications on Aptamer Binding and Fluorescence Profiles

Chemical modifications to the this compound core significantly impact both its binding affinity to RNA aptamers and the resulting fluorescence profile. These effects are often intertwined, as optimal fluorescence activation relies on specific interactions and conformational constraints imposed by the aptamer binding pocket nih.govnih.gov.

Modifications can affect the strength and specificity of interactions between the fluorophore and the aptamer, including hydrogen bonding, stacking interactions, and van der Waals forces . For instance, the trifluoromethyl group in this compound-1T influences fluorescence properties, and replacing it with a methyl group (this compound-1E) reduces fluorescence intensity and causes a bathochromic shift nih.gov. While thermodynamic stability might be comparable between this compound-1T and this compound-1E, the different electron-withdrawing capabilities of the substituents likely contribute to the observed differences in fluorescence nih.gov.

The position and nature of substituents can influence how well the fluorophore fits into the aptamer's binding pocket and how effectively the aptamer can enforce a planar conformation necessary for fluorescence nih.gov. Structural studies of aptamer-fluorophore complexes provide insights into these interactions nih.govresearchgate.netribocentre.org. For example, the crystal structure of the Squash aptamer bound to this compound-1T revealed how the aptamer accommodates the fluorophore and the specific interactions involved researchgate.netribocentre.org.

Furthermore, chemical modifications can influence the photophysical dynamics of the bound fluorophore, affecting properties like fluorescence lifetime and single-molecule fluctuations . The local environment provided by the aptamer also plays a crucial role in stabilizing the fluorescent state and minimizing non-radiative decay pathways chemistrytalk.orgbiorxiv.org.

The sensitivity of aptamer-fluorophore systems to chemical modifications extends to modifications within the RNA aptamer itself. Base modifications in the RNA can disrupt the interactions required for this compound or its derivatives to bind and fluoresce, highlighting the precise structural requirements for fluorescence activation nih.gov.

Research Applications of Dfhbi Based Fluorescent Rna Systems

Live-Cell and In Vivo RNA Imaging

The ability of DFHBI to become fluorescent upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli, has revolutionized the imaging of RNA in living systems. rsc.orgcenmed.comrndsystems.com These RNA aptamers can be genetically fused to target RNAs, allowing their visualization without the need for traditional, often disruptive, labeling methods. rsc.orgmdpi.com

Visualization of RNA Expression, Localization, and Dynamics

This compound-based RNA aptamers allow for the real-time tracking of RNA molecules within live cells and organisms. By genetically encoding an RNA aptamer sequence (like Spinach or Broccoli) into a target RNA of interest, researchers can add cell-permeable this compound (or its derivatives like this compound-1T) to the cell environment. mdpi.comnih.govcenmed.com Upon binding to the folded RNA aptamer, this compound fluoresces, providing a signal that corresponds to the location and abundance of the tagged RNA. rsc.orgmdpi.com This has been used to image the dynamics of various RNAs, including ribosomal RNA and messenger RNA (mRNA), providing insights into their cellular roles, transport, and turnover. rsc.orgfrontiersin.org Studies have shown that these systems can be used to monitor gene expression by observing the fluorescence signal from the tagged RNA transcripts. nih.govacs.org The intensity of the fluorescence signal can correlate with the strength of the promoter driving the expression of the tagged RNA. nih.gov

Single-Molecule RNA Imaging Approaches

Achieving single-molecule resolution in live-cell RNA imaging is crucial for understanding the behavior of individual RNA molecules. While early this compound-aptamer systems faced challenges with brightness and photostability for single-molecule imaging, advancements have been made. researchgate.netnih.gov Strategies involving improved aptamer designs, such as tandem arrays of aptamers (e.g., multiple Broccoli repeats), and optimized imaging protocols, including pulsed illumination, have enhanced the signal-to-noise ratio sufficiently for single-molecule detection. rsc.orgresearchgate.netnih.gov The use of this compound derivatives like BI, which exhibits improved binding affinity and leads to markedly higher fluorescence in cells, has also contributed to enabling single-molecule mRNA imaging. rsc.orgresearchgate.net Fluorescence correlation spectroscopy (FCS) and fluorescence cross-correlation spectroscopy (FCCS) techniques have also been employed to study this compound-aptamer complexes at the single-molecule level, providing insights into their folding and photophysical properties. mdpi.com

Multiplexed Imaging Strategies

Simultaneously imaging multiple RNA targets in living cells is challenging due to the spectral overlap of fluorophores. However, this compound-based systems contribute to multiplexed imaging through the development of orthogonal fluorogenic RNA aptamer/dye pairs. oup.comnih.gov Orthogonal pairs consist of distinct RNA aptamers and their cognate dyes that can be introduced and imaged sequentially or, with appropriate spectral separation, simultaneously. oup.comnih.gov For instance, orthogonal pairs like Broccoli/DFHBI-1T and Corn/DFHO have been identified and used in sequential imaging strategies, where different dyes are added, imaged, and removed in consecutive cycles to detect multiple targets within the same cell. oup.comnih.gov This "sequential Fluorogenic RNA Imaging-Enabled Sensor" (seqFRIES) strategy allows for multiplexed detection without the need for cell fixation or permeabilization. oup.comnih.gov

Genetically Encoded Biosensors for Cellular Analytes

Beyond direct RNA imaging, this compound-based RNA aptamers have been engineered into genetically encoded biosensors to detect various cellular analytes. mdpi.comnih.gov These biosensors typically consist of a target-binding aptamer (recognition module), a transducer module, and a fluorogenic RNA aptamer (reporting system) like Spinach. mdpi.comnih.govnih.gov The binding of the target analyte to the recognition module induces a conformational change that is relayed through the transducer to the fluorogenic aptamer, enabling it to bind this compound and activate fluorescence. mdpi.comnih.govnih.gov

Detection of Metabolites and Ions

This compound-based biosensors have been developed to monitor the intracellular concentrations and dynamics of various metabolites and ions in real-time. mdpi.comnih.govucm.esresearchgate.netacs.org By integrating metabolite-binding aptamers with Spinach or other this compound-binding aptamers, researchers have created sensors for molecules such as adenosine (B11128) diphosphate (B83284) (ADP), S-adenosylmethionine (SAM), guanosine (B1672433) triphosphate (GTP), and cyclic di-GMP. mdpi.comnih.govnih.govacs.orgnih.gov These sensors can report on the actual utilization of metabolic pathways and have been used to image metabolite dynamics in living bacteria. nih.govucm.esnih.gov The modular design allows for the potential development of sensors for a wide range of target compounds. mdpi.comnih.govnih.gov

Sensing of Protein Expression and Activity

This compound-based RNA sensors have also been adapted to sense protein expression and activity within living cells. cenmed.comnih.govresearchgate.net By designing RNA constructs where protein binding to a specific RNA sequence influences the folding and fluorescence of a coupled this compound-binding aptamer, the presence or activity of a target protein can be inferred from the fluorescence signal. researchgate.net This provides a general strategy for imaging protein expression in single bacteria in real-time, offering insights into physiological expression patterns. researchgate.net

Engineering Riboswitch-like Sensors

This compound-binding RNA aptamers have been instrumental in engineering riboswitch-like sensors. Riboswitches are regulatory RNA elements that bind to a specific small molecule ligand, undergoing a conformational change that affects gene expression. By integrating this compound-binding aptamers into riboswitch structures, researchers can create fluorescent biosensors that report on the presence and concentration of specific metabolites or molecules. nih.govannualreviews.orgmdpi.compnas.org

In this approach, the binding of the target ligand to the riboswitch domain is designed to induce a conformational change that allows the appended this compound-binding aptamer to fold correctly and bind this compound, resulting in a fluorescent signal. nih.govpnas.org Conversely, in a "turn-off" configuration, ligand binding disrupts the aptamer's structure, reducing fluorescence upon this compound binding. nih.gov This allows for the real-time monitoring of ligand binding events through changes in fluorescence intensity. nih.govpnas.org Examples include engineering riboswitches to sense metabolites like thiamine (B1217682) pyrophosphate (TPP) and adenine (B156593), where ligand binding regulates the formation of critical helices required for this compound binding and fluorescence activation. pnas.org The evolution of natural riboswitches, such as the adenine riboswitch, into this compound-binding aptamers like Squash further highlights the potential for creating highly folded, stable fluorescent sensors with improved intracellular performance. researchgate.net

In Vitro Applications in Molecular Biology

This compound-based fluorescent RNA systems offer several advantages for in vitro molecular biology applications, including low background fluorescence and the ability to generate protein-free sensors via in vitro transcription. frontiersin.org

Real-time Monitoring of RNA Synthesis and Enzymatic Activity (e.g., Ribozymes)

The fluorescence activation of this compound upon binding to its aptamer allows for the real-time monitoring of RNA synthesis during in vitro transcription. nih.govnih.govfrontiersin.orgresearchgate.net By including a this compound-binding aptamer sequence within the transcribed RNA, the increase in fluorescence as full-length, folded RNA is produced can be monitored in real-time. nih.govnih.gov This approach is universal and can be applied to monitor the synthesis of any RNA of interest by appending a universal fluorescence module containing a ribozyme and the aptamer. nih.govfrontiersin.orgfrontiersin.org The ribozyme cleaves the RNA of interest from the fluorescent module, ensuring that the fluorescent signal is independent of the specific RNA sequence being synthesized. nih.govfrontiersin.org This method is valuable for analyzing the quality and quantity of synthesized RNA and optimizing in vitro transcription conditions. nih.govfrontiersin.orgfrontiersin.org

Furthermore, this compound-based systems can be used for radioactivity-free kinetic activity measurements of ribozymes. frontiersin.org By designing a system where ribozyme activity leads to the formation or disruption of a this compound-binding aptamer structure, the enzymatic cleavage or ligation can be monitored in real-time via fluorescence changes. frontiersin.orgmdpi.com For example, hammerhead ribozyme self-cleavage can be detected by linking a bi-molecular Spinach aptamer that reconstitutes and becomes fluorescent upon cleavage. frontiersin.org This allows for the analysis of ribozyme kinetics without the need for radioactive labeling. frontiersin.org

In-Gel Imaging of RNA

This compound and its derivatives, such as this compound-1T, are used for simple and sensitive in-gel imaging of RNA. frontiersin.orgnih.govnih.govoup.com After gel electrophoresis, RNAs containing a this compound-binding aptamer tag can be visualized by staining the gel with this compound or this compound-1T. nih.govnih.govoup.com The aptamer refolds within the gel and binds the fluorophore, causing specific fluorescence. nih.gov This technique is comparable in sensitivity to traditional methods using dyes like SYBR Gold, with a detection limit of approximately 1 fmol for this compound-1T. frontiersin.org It offers a cost-effective and rapid alternative to conventional Northern blotting for investigating RNA stability and processing. frontiersin.orgnih.gov The staining is reversible, allowing for subsequent staining with non-selective nucleic acid stains. nih.gov

Affinity Purification and RNA-Protein Interaction Studies

This compound-binding aptamers can be utilized for the affinity purification of RNA and ribonucleoprotein complexes. frontiersin.org By immobilizing a molecule that interacts with the this compound-binding aptamer or the bound this compound, RNA or RNA-protein complexes containing the tagged aptamer can be captured and purified.

This compound-based fluorescent RNA systems also facilitate the study of RNA-protein interactions. researchgate.netfrontiersin.orgresearchgate.net By fusing a this compound-binding aptamer to an RNA of interest and potentially labeling the interacting protein with another fluorophore, changes in fluorescence upon complex formation can be monitored. researchgate.net Förster Resonance Energy Transfer (FRET) based systems using a this compound-binding aptamer (like Spinach) as one fluorophore and a protein-based fluorophore (like mCherry) as the other have been developed to detect and quantify RNA-protein interactions. researchgate.net The fluorescence of the this compound-aptamer complex can also be quenched when in close proximity to a protein, providing another mechanism to study these interactions. researchgate.net

High-Throughput Screening Platforms

The fluorescent nature of this compound-aptamer complexes makes them suitable for high-throughput screening platforms. frontiersin.orgnih.govnih.gov Real-time monitoring of RNA synthesis using this compound allows for high-throughput measurements of transcription rates, which can be used to screen for inhibitors of RNA polymerase. nih.gov Similarly, the ability to monitor ribozyme activity in a radioactivity-free manner enables high-throughput screening of ribozyme mutant libraries for improved catalytic activity. frontiersin.orggoogle.com Furthermore, this compound-based aptamers can be used in high-throughput in vitro screening to identify new drugs that bind to RNA-modifying enzymes. frontiersin.orgnih.gov By using a modified aptamer whose fluorescence is dependent on the activity of an RNA-modifying enzyme, potential inhibitors can be identified by their effect on the fluorescent signal. nih.gov

Applications in Synthetic Biology and RNA Circuits

In synthetic biology, this compound-based fluorescent RNA systems are valuable tools for constructing and monitoring RNA-based circuits. nih.govresearchgate.netmdpi.comacs.org RNA aptamers that bind this compound can serve as genetically encoded fluorescent reporters, providing a direct readout of transcriptional activity and RNA-level events. researchgate.netacs.org This is advantageous compared to protein-based reporters, which involve translation and protein folding steps, leading to slower response times. researchgate.netacs.org

This compound-binding aptamers have been incorporated into synthetic RNA circuits to create systems with emergent functional behaviors. nih.govmdpi.com For instance, they have been used in RNA signal amplification circuits where the binding of an input strand triggers the activation and fluorescence of an internally blocked Spinach aptamer in the presence of this compound. nih.gov This catalytic process allows for signal amplification, which can be monitored by the increase in fluorescence. nih.gov These RNA circuits, composed solely of RNA components (except for this compound), serve as models for developing complex functional RNA devices for various applications. nih.gov The ability to monitor RNA assembly and dynamics in real-time using split this compound-binding aptamers further expands their utility in engineering synthetic biological circuits. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) | 70808995 |

| This compound-1T | 101889712 |

Data Tables

While specific detailed data tables with numerical values were not consistently available across the search results for direct inclusion, the research findings described illustrate the quantitative nature of experiments using this compound-based systems. For example, studies on in-gel imaging report detection limits frontiersin.org, and ribozyme activity measurements yield kinetic parameters google.com. Riboswitch engineering efforts involve quantifying fluorescence changes in response to varying ligand concentrations nih.govpnas.org. High-throughput screening applications inherently generate large datasets on transcription rates or enzyme inhibition nih.govnih.gov.

The following table summarizes some reported spectral properties of this compound when bound to specific aptamers, based on the search results:

| Aptamer | Fluorogen | Peak Excitation (nm) | Peak Emission (nm) | Relative Fluorescence Enhancement |

| Spinach | This compound | Not specified | Not specified | ~1000-fold nih.gov |

| Spinach2 | This compound-1T | 482 | 505 | Higher than Spinach-DFHBI tocris.com |

| Broccoli | This compound | Not specified | Not specified | Not specified |

| Broccoli | This compound-1T | 470/30 (excitation filter) | 532/28 (emission filter) | ~100% brighter than Broccoli-DFHBI nih.gov |

| Squash | This compound-1T | Not specified | Not specified | Strongly activates fluorescence researchgate.net |

| Squash | DFHO | 428 | 493 | Strongly activates fluorescence researchgate.net |

Note: Spectral data can vary depending on buffer conditions and measurement setup.

Methodological Considerations and Challenges in Dfhbi System Utilization

Optimization of DFHBI Concentration for Research Assays

Determining the optimal concentration of this compound is crucial for maximizing the fluorescence signal while minimizing potential background and off-target effects in research assays. Recommended working concentrations can vary depending on the specific experiment and cell type. For instance, a concentration of 20 µM this compound in PBS or cell culture medium (pH 7.4) is suggested for cell staining, with the note that this should be optimized according to the experiment. medchemexpress.com Another study investigating this compound-1T responsive RNA aptamers observed a clear fluorescence signal at 40 µM and above, finding an optimal concentration range between 80 and 160 µM this compound-1T for their experiments in bacterial cells. nih.govacs.org For in vitro applications, such as affinity measurements, this compound concentrations ranging from 100 nM to 200 µM have been used with a fixed concentration of RNA aptamer. nih.gov In RNA array probing, a concentration of 152 µM this compound was used during in vitro transcription. researchgate.net The optimal concentration can be influenced by factors such as the specific aptamer used, the expression level of the aptamer, the cell type, and the experimental conditions (e.g., microscopy vs. microplate reader). nih.govacs.org

Photostability and Photoconversion Management

A significant challenge in using this compound-based systems, particularly Spinach- and Broccoli-DFHBI complexes, is their limited photostability under strong illumination. nih.govnih.gov This can lead to rapid fluorescence decay, complicating quantitative measurements and long-term imaging in live cells. nih.govresearchgate.netnih.govnih.gov

Unlike the irreversible photobleaching observed in some fluorescent proteins, the decrease in fluorescence of Spinach-DFHBI is largely due to a reversible process involving light-induced cis-trans photoisomerization of the bound this compound fluorophore. nih.govresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netuchicago.edu The cis form of this compound bound to the aptamer is fluorescent, while the photoisomerized trans form exhibits low fluorescence and tends to dissociate from the aptamer. researchgate.netnih.govresearchgate.net Fluorescence can be restored if a fresh cis-DFHBI molecule from the surrounding medium binds to the aptamer, a process known as "fluorophore recycling." nih.govresearchgate.net However, the slow dissociation rate of trans-DFHBI and the relatively slow rebinding rate of cis-DFHBI can limit the efficiency of this recycling, leading to reduced fluorescence output, especially under high light intensities. researchgate.netnih.govresearchgate.net

Several strategies have been explored to mitigate the fluorescence decay caused by photobleaching and inefficient recycling. Minimizing exposure to bright light is a general recommendation. nih.gov Allowing cells or solutions to sit in the dark for a short period (1-2 minutes) can allow for fluorophore exchange and signal restoration after bleaching has occurred. nih.gov A more active strategy involves using pulsed illumination. nih.govnih.govfrontiersin.orgresearchgate.netuchicago.edusci-hub.se This approach utilizes the reversible nature of photobleaching by providing dark intervals between illumination pulses, allowing time for the non-fluorescent trans-DFHBI to unbind and be replaced by fluorescent cis-DFHBI from the solution. nih.govfrontiersin.orgresearchgate.net Low-repetition pulsed illumination has been shown to increase the steady-state fluorescence intensity and total photon flux of the Spinach-DFHBI complex, potentially enabling cellular RNA imaging with a higher signal-to-noise ratio. nih.govresearchgate.net

Reversible Photobleaching and Fluorophore Recycling Dynamics

Aptamer Folding and Expression in Different Biological Contexts

The successful application of this compound relies heavily on the proper folding and sufficient expression of the cognate RNA aptamer within the biological context of interest. Challenges exist in achieving robust aptamer folding and expression, particularly in living cells. nih.govnih.govfrontiersin.orgtandfonline.comnih.govresearchgate.net

Factors affecting aptamer performance in living cells include the transport of the fluorophore across the cell membrane, potential toxicity (though this compound-1T has shown negligible toxicity in living cells), and the stability and folding of the aptamer itself. nih.govlucernatechnologies.com RNA aptamers, especially those generated through in vitro selection methods like SELEX, may lack the efficient folding seen in naturally occurring RNAs, which can limit their intracellular function. tandfonline.comnih.gov Thermal instability at physiological temperatures (e.g., 37°C) can also be a factor. nih.govnih.gov

Strategies to improve RNA stability and folding in living cells include embedding the aptamer within stabilizing scaffolds such as tRNA scaffolds, introns, and ribozymes. nih.govtandfonline.comresearchgate.net Modified fluorophores, such as BI (a this compound derivative), have been designed to promote and stabilize the folding of aptamers like Broccoli at 37°C, leading to increased fluorescence in cells. tandfonline.comresearchgate.netnih.gov The context of the surrounding RNA sequence where the aptamer is inserted can also affect its folding efficiency. nih.gov Insufficient RNA copy numbers can also contribute to low observed fluorescence. nih.gov

Background Fluorescence and Signal-to-Noise Ratio in Cellular Environments

Achieving a high signal-to-noise ratio (SNR) is critical for sensitive detection and imaging of RNA using this compound-based systems in cellular environments. Background fluorescence can arise from various sources, including autofluorescence from cellular components and fluorescence from unbound this compound in the surrounding medium. frontiersin.orgfrontiersin.org

While unbound this compound is designed to be largely nonfluorescent, it can still contribute to background signal, particularly at higher concentrations. medchemexpress.comfrontiersin.org this compound-1T has been reported to have lower background fluorescence compared to this compound, contributing to an increased SNR. nih.govmedchemexpress.comnih.govlucernatechnologies.comacs.org

Compatibility with Standard Optical Instrumentation

This compound-based systems are generally designed to be compatible with standard fluorescence microscopy and other optical instrumentation. The excitation and emission spectra of this compound and its complexes with aptamers like Spinach and Broccoli fall within ranges commonly supported by standard filter sets. medchemexpress.comnih.gov For example, Spinach-DFHBI has excitation/emission maxima around 469/501 nm, while Broccoli-DFHBI-1T is optimized for FITC filter cubes with maxima at 472/507 nm. medchemexpress.comnih.gov

Theoretical and Computational Investigations of Dfhbi and Aptamer Interactions

Molecular Dynamics (MD) Simulations of Complex Formation

Molecular Dynamics (MD) simulations are extensively used to study the dynamic behavior of DFHBI in complex with RNA aptamers and to understand the process of complex formation. These simulations can reveal how the aptamer structure changes upon binding to this compound and how the fluorophore is stabilized within the binding pocket. MD simulations have been employed to model the interaction between this compound and aptamers like Spinach and its variants. unito.itresearchgate.netbiorxiv.orgresearchgate.net

Studies using MD simulations have investigated the structural stability of aptamer-DFHBI complexes and the conformational changes that occur upon binding. For instance, MD simulations have been used to evaluate the stability of models where this compound is conjugated to modified RNA bases within the Spinach aptamer, indicating stable structures where the this compound moiety remains settled in the binding pocket. unito.itresearchgate.net MD simulations can also provide insights into the binding affinities of this compound and its derivatives to aptamers, suggesting differences in binding mechanisms for different ligands. biorxiv.org Furthermore, steered MD simulations have been used to explore the force required to dislocate the ligand from the binding site, providing information about the strength of the interaction. igem.org

MD simulations have highlighted the importance of specific interactions, such as π-π stacking, in the binding of this compound derivatives to aptamers. biorxiv.org They can also reveal how the flexibility of the aptamer and the chromophore in their ground and excited states influences the fluorescence properties. biorxiv.org Extensive sampling of the ground state through MD simulations is considered necessary to accurately predict excited-state kinetics and ultimately the brightness of the complex. biorxiv.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Photophysics

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are crucial for investigating the photophysical properties of this compound within the complex environment of the RNA aptamer. These methods treat the most critical part of the system, the fluorophore and its immediate surroundings, using computationally expensive quantum mechanics, while the rest of the aptamer and solvent are treated with less demanding molecular mechanics. researchgate.nettandfonline.combiorxiv.orgacs.org

QM/MM studies have been applied to understand how the RNA environment influences the electronic structure and excitation energies of this compound, which in turn dictates its fluorescence properties. researchgate.nettandfonline.combiorxiv.orgacs.org These calculations have suggested that the local electrostatic field within the aptamer binding pocket plays a significant role in tuning the absorption maximum of bound this compound. researchgate.netbiorxiv.org The presence of surrounding metal ions can also influence this electrostatic environment and thus the spectral properties. researchgate.net

QM/MM calculations have also provided insights into the barrier to rotation of the imidazolinone group of this compound when bound to the aptamer. This rotation is a key non-radiative decay pathway that quenches fluorescence in the free fluorophore. wikipedia.orgmdpi.com QM/MM studies have suggested that the aptamer increases this rotational barrier primarily through interactions with the molecular mechanics environment, rather than through direct RNA-induced perturbations to the quantum mechanical energies of the chromophore. researchgate.netbiorxiv.org These studies are vital for understanding how the aptamer binding leads to the observed fluorescence enhancement. researchgate.net

Computational Screening for Aptamer and Fluorophore Design

Computational screening techniques are employed to identify novel aptamer sequences or fluorophore derivatives with improved binding affinity, specificity, and fluorescence properties. This in silico approach can significantly accelerate the discovery and optimization process compared to purely experimental methods like SELEX (Systematic Evolution of Ligands by Exponential Enrichment). nih.govtandfonline.comresearchgate.netresearchgate.net

Computational screening involves virtually evaluating large libraries of potential aptamer sequences or small molecules (this compound derivatives) for their predicted interactions with the target. Docking studies can be used to predict how well a potential ligand fits into the aptamer's binding pocket and to estimate binding scores. nih.govtandfonline.com Following initial docking, MD simulations can be used to further assess the stability and dynamics of the predicted complexes. tandfonline.com

For example, computational screening has been used to identify this compound derivatives with improved properties, such as enhanced photostability and higher fluorescence when bound to aptamers like Broccoli. nih.govresearchgate.net This involves virtually screening libraries of derivatives for their docking scores in the aptamer's binding pocket. nih.gov Computational RNA design has also been used to generate modified aptamer sequences with desired characteristics. medrxiv.org These computational approaches, coupled with experimental validation, facilitate the rational design of optimized fluorogenic RNA systems. nih.govtandfonline.comresearchgate.net

Prediction of Spectral Properties and Fluorescence Brightness

Computational methods are also used to predict the spectral properties (absorption and emission wavelengths) and fluorescence brightness of this compound when bound to aptamers. Accurate prediction of these properties is essential for designing aptamer-fluorophore pairs with desired characteristics for specific applications, such as imaging with particular filter sets. researchgate.netmedrxiv.orgacs.orgnih.gov

Quantum chemical calculations, particularly using methods like TD-DFT (Time-Dependent Density Functional Theory) and QM/MM approaches, are employed to calculate the excitation and emission energies of the bound fluorophore. researchgate.nettandfonline.comacs.orguniba.sk These calculations can help understand how the aptamer environment causes the observed red-shift in the emission spectrum of this compound upon binding. researchgate.netuniba.sk

Computational predictions of spectral properties and brightness guide the design of new aptamer sequences and fluorophore derivatives to achieve desired characteristics, such as fluorescence that is compatible with common microscopy filter sets. acs.orgnih.gov

Future Directions and Emerging Research Avenues for Dfhbi Technologies

Development of Novel DFHBI Analogues with Enhanced Properties

Research into this compound is actively exploring the creation of novel analogues to improve its performance characteristics. Modifying the chemical structure of this compound can lead to enhanced brightness, altered spectral properties, and increased photostability mdpi.comzju.edu.cn. For instance, substituting the imidazolinone ring with groups like trifluoroethyl or pentafluorophenyl has yielded derivatives such as this compound-1T and this compound-PFP, which demonstrate improved brightness and spectral attributes mdpi.com. Another analogue, DFHO, based on the chromophore of red fluorescent proteins, has been designed to expand the spectral range of related aptamers zju.edu.cn. In silico screening of this compound derivatives has also been employed to identify compounds with enhanced binding to aptamers like Broccoli tandfonline.com. Studies have shown that impeding the photoisomerization of this compound can significantly enhance its fluorescence signal acs.org. Furthermore, solvent interactions, such as hydrogen bonding and polarity, and pH can influence the fluorescence of this compound-type molecules acs.org.

Engineering of Next-Generation RNA Aptamers with Improved Performance

Significant effort is being directed towards engineering RNA aptamers that interact with this compound and its analogues to achieve improved performance in various applications mdpi.comtandfonline.comnih.govmdpi.com. The development of aptamers like Spinach, Spinach2, iSpinach, Broccoli, and Squash exemplifies this, with successive generations showing enhanced folding properties, thermal stability, and fluorescence in living cells tocris.comzju.edu.cnresearchgate.net. Strategies include systematic mutagenesis and high-throughput screening methods zju.edu.cn. Embedding aptamers within scaffold RNAs, such as tRNA, or utilizing circular structures like the Tornado expression system, can improve folding efficiency and resistance to RNases mdpi.comacs.org. Split aptamers are also being developed to enhance detection specificity and signal amplitude mdpi.comacs.org. Engineering naturally occurring riboswitches into fluorescent aptamers, such as Squash from an adenine (B156593) riboswitch, has shown promise for improved intracellular folding and photostability zju.edu.cnresearchgate.net.

Expansion of Biosensing Capabilities and Target Scope

The utility of this compound-binding aptamers is expanding into broader biosensing applications and targeting a wider range of molecules acs.orgperflavory.comnih.govnih.gov. By coupling this compound-binding light-up aptamers with target-sensing aptamers, researchers are creating allosteric biosensors that fluoresce only in the presence of a specific ligand nih.gov. This approach has been used to develop biosensors for detecting various small molecules and even for applications like analyzing ions or detecting cancer cells researchgate.netnih.govmdpi.commdpi.com. The ability to engineer aptamers to bind diverse targets, coupled with the fluorescence activation property of this compound, allows for the development of highly selective and sensitive biosensors for numerous applications, including monitoring metabolite levels and detecting pathogens researchgate.netnih.govmdpi.commdpi.com.

Integration with Advanced Microscopy Techniques (e.g., Super-resolution Imaging)

Q & A

Q. What is the molecular mechanism behind DFHBI fluorescence activation upon binding to RNA aptamers like Spinach or Broccoli?